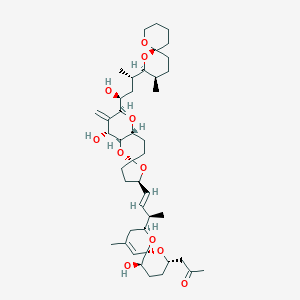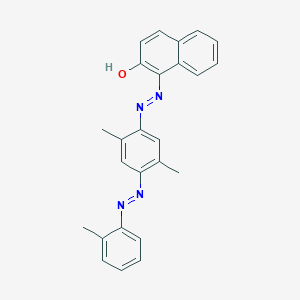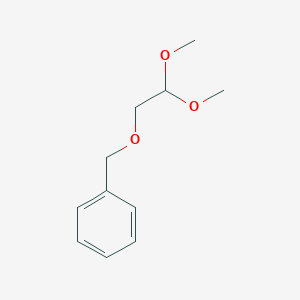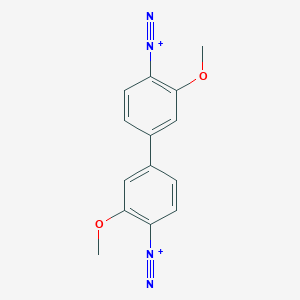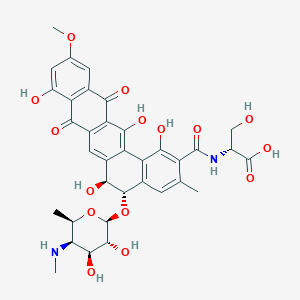
Pradimicin FB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin FB is a complex glycosidic antibiotic that exhibits potent antifungal activity against a wide range of fungi. It was first isolated from the fermentation broth of Actinomadura hibisca in 1988. Since then, extensive research has been carried out to understand its synthesis, mechanism of action, and potential applications in the field of medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
- Pradimicins, including Pradimicin FB, have shown broad-spectrum in vitro antifungal activity against various pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and more. They act by binding to D-mannosides of fungal cell walls, disrupting cell membrane integrity (Walsh & Giri, 2005).
Antiviral Activities
- Pradimicin A, closely related to Pradimicin FB, has been researched as a potential treatment for infections with highly glycosylated viruses like HIV. It exhibits selective inhibitory activity against HIV by interacting with HIV-1 gp120, preventing virus transmission (Balzarini et al., 2006).
Anticancer Potential
- Pradimicin-IRD, another derivative, has shown anticancer activities in colon cancer cells. It induces DNA damage, apoptosis, and cell cycle arrest, suggesting its potential as a DNA-damaging agent in cancer therapy (Almeida et al., 2019).
Mechanism of Action and Structural Insights
- The mechanism of action of pradimicins, including FB, involves the formation of a ternary complex with D-mannoside and calcium, leading to antifungal effects. The structural uniqueness of pradimicins, featuring a dihydrobenzo[α]naphthacenequinone aglycone, plays a critical role in their biological activities (Kim et al., 2007).
Glycobiology Research
- Pradimicins are unique for their Ca2+-dependent recognition of D-mannose, making them valuable tools in glycobiological research. They serve as natural carbohydrate receptors and offer insights into the mechanisms of carbohydrate recognition (Nakagawa, 2020).
Resistance Mechanisms
- Studies on yeast resistance to pradimicin have revealed insights into the cellular mechanisms of drug resistance. A point mutation in the histidine-containing phosphotransfer protein Ypd1 was found to confer resistance to pradimicin (Hiramoto et al., 2003).
Eigenschaften
CAS-Nummer |
131426-61-4 |
|---|---|
Produktname |
Pradimicin FB |
Molekularformel |
C35H36N2O15 |
Molekulargewicht |
724.7 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H36N2O15/c1-10-5-16-22(28(43)19(10)33(47)37-17(9-38)34(48)49)21-14(27(42)32(16)52-35-31(46)30(45)24(36-3)11(2)51-35)8-15-23(29(21)44)26(41)13-6-12(50-4)7-18(39)20(13)25(15)40/h5-8,11,17,24,27,30-32,35-36,38-39,42-46H,9H2,1-4H3,(H,37,47)(H,48,49)/t11-,17-,24+,27+,30+,31-,32+,35+/m1/s1 |
InChI-Schlüssel |
YLKHGLQUCDIHFA-VKUZSMOCSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Andere CAS-Nummern |
131426-61-4 |
Synonyme |
Pradimicin FB |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



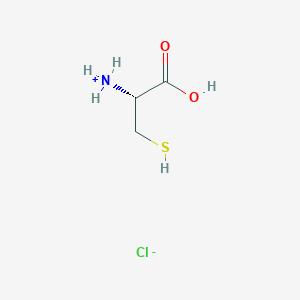
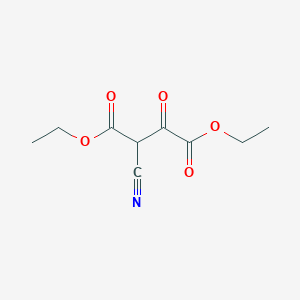
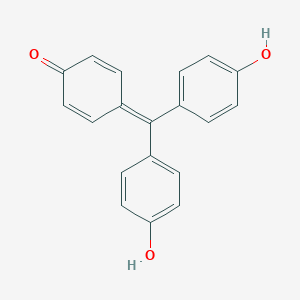
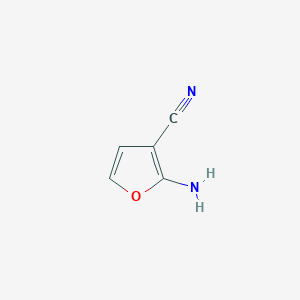
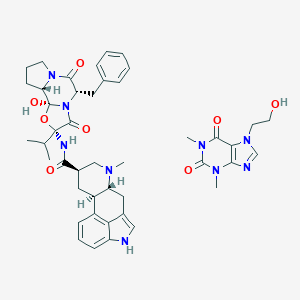
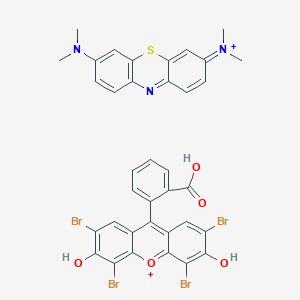
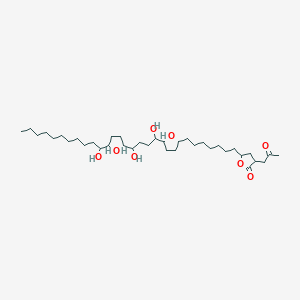
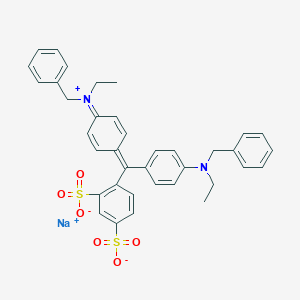
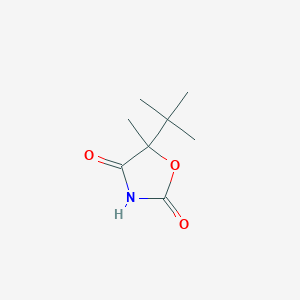
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
